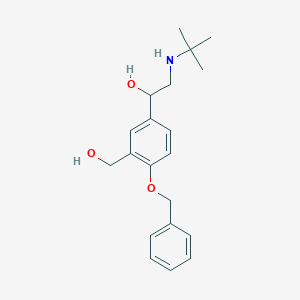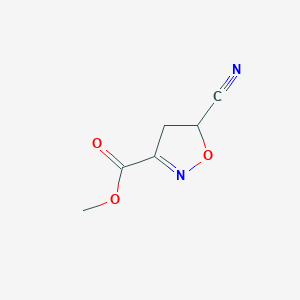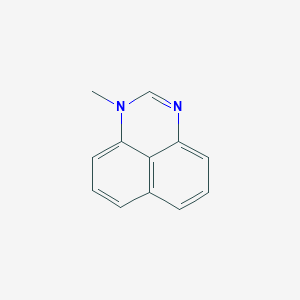
Platencin
説明
Platencin is a natural, broad-spectrum Gram-positive antibiotic isolated from S. platensis . It inhibits β-ketoacyl-ACP synthases II and III (FabF and FabH, respectively) with IC50s of 1.95 and 3.91 μg/ml, respectively .
Synthesis Analysis
A concise formal synthesis of platencin has been realized, featuring an organocatalytic approach to the [2.2.2] bicyclic core, a radical reductive elimination, a Au-catalyzed Meyer–Schuster rearrangement, and a Rh-catalyzed chemo- and diastereoselective hydrosilylation .
Molecular Structure Analysis
The molecular weight of Platencin is 425.00 . The structure of platencin contains a unique ketolide portion that is different from platensimycin .
Chemical Reactions Analysis
Key steps in the synthesis of platencin include enantioselective decarboxylation alkylation, aldehyde/olefin radical cyclization, and regioselective aldol cyclization .
Physical And Chemical Properties Analysis
科学的研究の応用
Antibacterial Agent
Platencin has been defined as a promising agent for fighting multidrug resistance in bacteria . It targets type II fatty acid synthesis with slightly different mechanisms . This makes it a potential candidate for the development of new antibiotics.
Antidiabetic Drug Lead
Platencin, along with platensimycin and platensilin, has been intensively pursued as a promising antidiabetic drug lead . The unique properties of these compounds make them suitable for further exploration in this field.
Inhibitor of β-Ketoacyl-acyl Carrier Protein (ACP) Synthase III (FabH)
Platencin has been found to inhibit β-Ketoacyl-acyl Carrier Protein (ACP) Synthase III (FabH), a key enzyme involved in fatty acid synthesis . This inhibition can halt the elongation of the fatty acid chain, eventually leading to the inhibition of the fatty acid synthetic pathway .
Biosynthetic Pathway Engineering
The biosynthetic machinery of platencin has been manipulated in the native-producing Streptomyces platensis species . This has led to the development of designer recombinant strains that can produce platencin in high titers .
Diterpenoid Biosynthesis Engineering
The biosynthetic machinery of platencin can be manipulated to engineer diterpenoid biosynthesis . This can be achieved by introducing varying ent-copalyl diphosphate-acting diterpene synthases .
Discovery of New Diterpene Synthase Chemistries
The study of platencin has led to the discovery of new diterpene synthase chemistries . This has expanded our understanding of the biosynthesis of this class of compounds.
Development of Platform Strains for Future Diterpenoid Biosynthesis Engineering
The study of platencin has led to the development of platform strains for future diterpenoid biosynthesis engineering . These strains can be used to produce a variety of diterpenoids, expanding the potential applications of this class of compounds.
Inhibition of FabF
Platencin has been found to inhibit FabF, another key enzyme involved in fatty acid synthesis . This makes it a potential candidate for the development of new drugs targeting this pathway.
作用機序
Target of Action
Platencin, a natural antibiotic produced by Streptomyces platensis, primarily targets two key enzymes in bacterial fatty acid synthesis: β-ketoacyl-ACP synthase II (FabF) and β-ketoacyl-ACP synthase III (FabH) . These enzymes play a crucial role in the elongation of the fatty acid chain, which is essential for the production of bacterial cell membranes .
Mode of Action
Platencin inhibits the action of FabF and FabH enzymes, thereby halting the elongation of the fatty acid chain . This inhibition is achieved through specific conformational changes known as the ‘open configuration’, which allows platencin to bind to the active site of these enzymes . Once bound, platencin engages in hydrogen-bonding interactions with key amino acid residues, which is highly dependent upon the conformation of the cyclohexenone ring .
Biochemical Pathways
By inhibiting FabF and FabH, platencin disrupts the fatty acid biosynthesis pathway of type II . The disruption of this pathway leads to the inhibition of the production of fatty acids required for bacterial cell membranes .
Pharmacokinetics
While platencin shows potent antibacterial activity, its pharmacokinetics must be improved for it to become a successful drug . It has a high rate of clearance in the body, yielding a low degree of systematic exposure .
Result of Action
The result of platencin’s action is a broad-spectrum Gram-positive antibacterial activity . . This makes platencin a promising candidate for treating infections caused by these resistant strains.
Action Environment
The action, efficacy, and stability of platencin can be influenced by various environmental factors. For instance, the production of platencin can be significantly improved by optimizing the fermentation medium and engineering the biosynthetic pathway . Additionally, the use of rational metabolic engineering has led to the production of superior strains that produce hundreds of times more antibiotic than the natural strains .
Safety and Hazards
When handling platencin, avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
IUPAC Name |
2,4-dihydroxy-3-[3-[(1S,5S,6R,8S)-5-methyl-9-methylidene-4-oxo-5-tricyclo[6.2.2.01,6]dodec-2-enyl]propanoylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-13-12-24-9-5-14(13)11-17(24)23(2,18(27)6-10-24)8-7-19(28)25-20-16(26)4-3-15(21(20)29)22(30)31/h3-4,6,10,14,17,26,29H,1,5,7-9,11-12H2,2H3,(H,25,28)(H,30,31)/t14-,17-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUHGPPFFABTIY-RLWZQHMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CCC2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H]2C[C@@H]3CC[C@]2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platencin | |
CAS RN |
869898-86-2 | |
| Record name | Platencin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869898862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PLATENCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK356W8OOB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



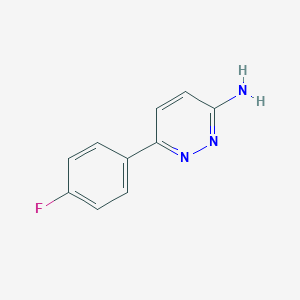
![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)
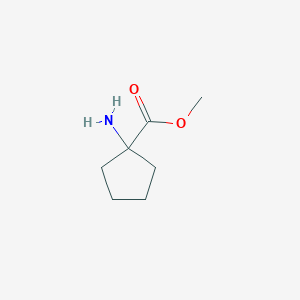
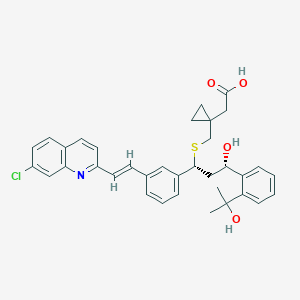

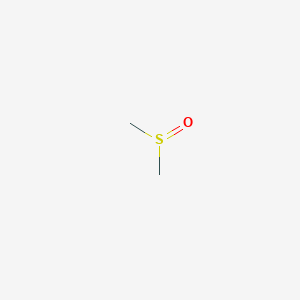
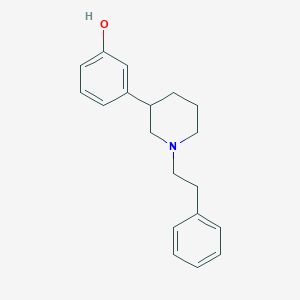


![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)
